molecular formula C17H15BrF3N3O4 B11515191 2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester

2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester

Cat. No.: B11515191
M. Wt: 462.2 g/mol
InChI Key: HGTZQTJWEGJKET-UHFFFAOYSA-N
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Description

2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester is a complex organic compound that features a combination of brominated pyridine, trifluoromethyl, and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester typically involves multi-step organic reactions. The process may start with the bromination of pyridine, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The methoxybenzoyl group can be added via an esterification reaction. Each step requires specific reagents and conditions, such as the use of bromine for bromination, trifluoromethyl iodide for trifluoromethylation, and methoxybenzoic acid for esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be studied for its therapeutic properties. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its trifluoromethyl group, for example, could impart hydrophobicity or other desirable characteristics to materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other brominated pyridine derivatives, trifluoromethyl-substituted compounds, and methoxybenzoyl-containing molecules. Examples include:

  • 2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-hydroxy-benzoylamino)-propionic acid methyl ester
  • 2-(5-Chloro-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester

Uniqueness

The uniqueness of 2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester lies in its combination of functional groups, which confer specific chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15BrF3N3O4

Molecular Weight

462.2 g/mol

IUPAC Name

methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C17H15BrF3N3O4/c1-27-12-6-3-10(4-7-12)14(25)24-16(15(26)28-2,17(19,20)21)23-13-8-5-11(18)9-22-13/h3-9H,1-2H3,(H,22,23)(H,24,25)

InChI Key

HGTZQTJWEGJKET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=NC=C(C=C2)Br

Origin of Product

United States

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